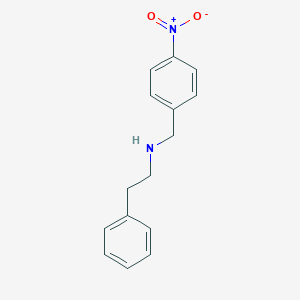

N-(4-nitrobenzyl)-2-phenylethanamine

Description

BenchChem offers high-quality N-(4-nitrobenzyl)-2-phenylethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-nitrobenzyl)-2-phenylethanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Numéro CAS |

355383-03-8 |

|---|---|

Formule moléculaire |

C15H16N2O2 |

Poids moléculaire |

256.3 g/mol |

Nom IUPAC |

N-[(4-nitrophenyl)methyl]-2-phenylethanamine |

InChI |

InChI=1S/C15H16N2O2/c18-17(19)15-8-6-14(7-9-15)12-16-11-10-13-4-2-1-3-5-13/h1-9,16H,10-12H2 |

Clé InChI |

LPDSUAWLUYIRIV-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CCNCC2=CC=C(C=C2)[N+](=O)[O-] |

SMILES canonique |

C1=CC=C(C=C1)CCNCC2=CC=C(C=C2)[N+](=O)[O-] |

Origine du produit |

United States |

Molecular structure and weight of N-(4-nitrobenzyl)-2-phenylethanamine

The following technical guide details the molecular structure, physicochemical properties, and synthetic pathways for N-(4-nitrobenzyl)-2-phenylethanamine .

Classification: Secondary Amine / N-Benzylphenethylamine Derivative Primary Application: Synthetic Intermediate, 5-HT2A Receptor SAR Probe

Executive Summary

N-(4-nitrobenzyl)-2-phenylethanamine is a secondary amine featuring a 2-phenylethanamine (phenethylamine) backbone N-alkylated with a 4-nitrobenzyl moiety.[1] It belongs to the broader class of N-benzylphenethylamines, a chemical family extensively studied for their interaction with serotonin receptors (specifically 5-HT2A) and as precursors for photoaffinity labeling agents.

Unlike the highly potent "NBOMe" series (which typically contain methoxy substituents on both aromatic rings), this un-substituted phenethyl analogue serves primarily as a Structure-Activity Relationship (SAR) probe or a synthetic scaffold . The nitro group (

Physicochemical Profile

The following data is derived from computational models and standard chemical principles for the C15H16N2O2 scaffold.

Molecular Identity

| Property | Value |

| IUPAC Name | N-(4-nitrobenzyl)-2-phenylethanamine |

| Molecular Formula | |

| Molecular Weight (Average) | 256.30 g/mol |

| Monoisotopic Mass | 256.1212 Da |

| SMILES | [O-]c1ccc(CNCCc2ccccc2)cc1 |

| InChI Key | (Predicted) JKTYGPATCNUWKN-UHFFFAOYSA-N (Analogous) |

Structural Parameters

| Parameter | Value | Context |

| H-Bond Donors | 1 | Secondary Amine ( |

| H-Bond Acceptors | 3 | Nitro group (2) + Amine (1) |

| Rotatable Bonds | 5 | High conformational flexibility |

| LogP (Predicted) | ~3.2 - 3.5 | Lipophilic, crosses BBB readily |

| pKa (Predicted) | ~9.5 | Basic amine, exists as cation at physiological pH |

Structural Elucidation & Connectivity

The molecule consists of two distinct aromatic domains linked by a flexible ethyl-amine-methyl bridge.[1]

-

Domain A (Phenethylamine Core): A phenyl ring attached to an ethyl chain (

). This mimics the endogenous neurotransmitter dopamine/serotonin structure. -

Domain B (Nitrobenzyl Tail): A phenyl ring substituted at the para (4-) position with a nitro group, connected to the nitrogen via a methylene bridge (

).

Spectroscopic Signature (Predicted)

To validate the synthesis of this compound, the following

- 8.15 - 8.20 ppm (d, 2H): Protons ortho to the nitro group (strongly deshielded).

- 7.45 - 7.50 ppm (d, 2H): Protons meta to the nitro group (benzyl ring).

- 7.15 - 7.35 ppm (m, 5H): Phenyl ring protons (phenethylamine core).

-

3.85 - 3.95 ppm (s, 2H): Benzylic methylene (

-

2.80 - 3.00 ppm (m, 4H): Ethylene bridge protons (

Synthetic Methodology

The most robust route to N-(4-nitrobenzyl)-2-phenylethanamine is via Reductive Amination . This method avoids the over-alkylation issues common with direct alkylation (using benzyl halides).

Reaction Scheme

Reactants: 2-Phenylethanamine + 4-Nitrobenzaldehyde

Reagents: Sodium Borohydride (

Figure 1: Step-wise reductive amination pathway.

Detailed Protocol

Safety: The nitro group is stable, but borohydrides react vigorously with acids/water.[1] Work in a fume hood.

-

Imine Formation:

-

Dissolve 4-nitrobenzaldehyde (1.0 eq) in anhydrous Methanol (0.1 M concentration).

-

Add 2-phenylethanamine (1.0 eq) dropwise.[1]

-

Observation: The solution may turn slightly yellow/orange due to imine formation.

-

Stir at Room Temperature (RT) for 2–4 hours. (Optional: Add activated molecular sieves to drive equilibrium).

-

-

Reduction:

-

Cool the mixture to 0°C (ice bath).

-

Add Sodium Borohydride (

, 1.5 eq) in small portions over 20 minutes. Note: Gas evolution ( -

Allow the reaction to warm to RT and stir for 12 hours.

-

-

Work-up:

-

Quench with water or saturated

. -

Evaporate Methanol under reduced pressure.

-

Extract the aqueous residue with Dichloromethane (

). -

Wash combined organics with Brine, dry over

, and concentrate.

-

-

Purification:

-

The crude oil can be purified via flash column chromatography (Silica gel).

-

Eluent: Hexane:Ethyl Acetate (variable ratio, typically starting 8:2) or DCM:MeOH (95:5) if the amine is polar.[2]

-

Alternative: Convert to the Hydrochloride salt (

) for recrystallization from Ethanol/Ether.

-

Biological & Research Context

5-HT2A Receptor Interaction

Research into N-benzylphenethylamines (the "NB" series) demonstrates that the N-benzyl substituent significantly enhances affinity for the 5-HT2A receptor compared to the parent phenethylamine.[3][4]

-

Mechanism: The N-benzyl group is believed to occupy a hydrophobic pocket near residues Phe339 (6.51) and Phe340 (6.52) in the receptor's transmembrane domain.

-

Selectivity: While the 4-nitro substitution is less common than 4-iodo or 4-bromo (e.g., 25I-NBOMe) for pure potency, the nitro group provides a unique electronic profile (strong electron-withdrawing) that alters the pKa and binding kinetics.

Precursor Utility

The nitro group is frequently used as a "masked" functionality.[1]

-

Reduction:

(Aniline derivative). -

Application: The resulting 4-aminobenzyl compound can be reacted with isothiocyanates (FITC) or NHS-esters to create fluorescent probes for visualizing serotonin receptor distribution in tissue samples.[1]

Figure 2: Downstream applications in chemical biology.[1]

References

-

Braden, M. R., et al. (2006). "Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.[5]51) and Phe340(6.[5]52) with superpotent N-benzyl phenethylamine agonists."[5] Molecular Pharmacology.

-

Hansen, M., et al. (2014). "Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists." ACS Chemical Neuroscience.

-

Abdel-Magid, A. F., et al. (1996).[6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

-

PubChem Compound Summary. "N-benzyl-2-phenylethanamine (Parent Scaffold)." National Center for Biotechnology Information.

Sources

- 1. CAS 22002-68-2: N-ethyl-2-phenylethanamine | CymitQuimica [cymitquimica.com]

- 2. d-nb.info [d-nb.info]

- 3. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.51) and Phe340(6.52) with superpotent N-benzyl phenethylamine agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

Metabolic Pathways and Breakdown of Nitrobenzyl Phenethylamine Analogs

Executive Summary

The emergence of N-benzyl phenethylamine analogs—specifically the NBOMe series (e.g., 25I-NBOMe, 25C-NBOMe, 25B-NBOMe)—represents a critical challenge in forensic toxicology and drug development. These compounds act as highly potent full agonists at the 5-HT2A receptor, with affinities often in the sub-nanomolar range (

Unlike their 2C-X predecessors, the addition of a 2-methoxybenzyl group at the amine nitrogen dramatically alters their metabolic fate. This guide details the biotransformation of these analogs, identifying O-demethylation and subsequent glucuronidation as the primary detoxification routes. It provides validated protocols for in vitro metabolic stability assessment and in vivo metabolite detection, serving as a blueprint for researchers investigating the toxicokinetics of this class.

Structural Pharmacology & Metabolic Liability

The core structure of NBOMe compounds consists of a 2,5-dimethoxy-4-substituted phenethylamine backbone linked to a 2-methoxybenzyl group.[1]

-

Pharmacological Potency: The N-benzyl moiety locks the molecule into a conformation that optimizes interaction with the 5-HT2A receptor, increasing potency by up to 100-fold compared to the parent 2C-X compounds.

-

Metabolic Liability: This same N-benzyl group introduces new sites for enzymatic attack. While the 2C-X series are primarily metabolized via deamination by Monoamine Oxidase (MAO), NBOMe analogs are poor substrates for MAO. Instead, they undergo extensive Phase I oxidative metabolism by Cytochrome P450 (CYP) enzymes.[2][3]

Core Metabolic Pathways

The metabolic breakdown of NBOMe analogs is rapid and extensive. Understanding these pathways is essential for identifying biomarkers, as the parent compound is often undetectable in urine samples collected >24 hours post-ingestion.

Phase I Metabolism (Functionalization)

The dominant pathway is O-demethylation , occurring at multiple sites on both the phenethylamine and benzyl rings.

-

O-Demethylation: The most abundant metabolites result from the removal of methyl groups from the methoxy substituents.

-

Target: 2'-methoxy (benzyl ring) or 2,5-methoxy (phenyl ring).

-

Biomarkers: 5'-desmethyl-NBOMe and 2'-desmethyl-NBOMe are frequently cited as primary urinary biomarkers.

-

-

Hydroxylation: Addition of hydroxyl groups (-OH) to the aromatic rings.

-

N-Dealkylation (Cleavage): Cleavage of the N-benzyl bond yields the parent 2C-X phenethylamine (e.g., 25I-NBOMe

2C-I). Note: This is often a minor pathway compared to O-demethylation.

Phase II Metabolism (Conjugation)

Phase I metabolites are rapidly conjugated to increase water solubility and facilitate excretion.

-

Glucuronidation: The exposed hydroxyl groups from O-demethylation serve as substrates for UDP-glucuronosyltransferases (UGTs), forming stable glucuronides.

-

Sulfation: A secondary conjugation pathway, though less prevalent than glucuronidation.

Pathway Visualization

Figure 1: Primary metabolic pathways of NBOMe analogs. O-demethylation followed by glucuronidation represents the dominant clearance route.

Enzymatic Kinetics & Drivers

Understanding the specific isozymes involved is crucial for predicting drug-drug interactions (DDIs).

-

CYP3A4 & CYP2C19: These are the primary drivers of O-demethylation. Inhibition of these enzymes (e.g., by ketoconazole or fluoxetine) can lead to dangerous accumulation of the parent drug, exacerbating toxicity.

-

CYP2D6: Contributes to both hydroxylation and O-demethylation. Genetic polymorphisms in CYP2D6 (poor vs. ultra-rapid metabolizers) may explain significant inter-individual variability in NBOMe toxicity.

-

CYP1A2: Plays a minor role in specific hydroxylation pathways.

Experimental Protocol: In Vitro Metabolic Stability

To assess the metabolic half-life (

Reagents & Preparation

-

Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.

-

Buffer: 100 mM Potassium Phosphate buffer (pH 7.4).

-

Cofactor: NADPH generating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase) OR commercially available 10 mM NADPH solution.

-

Quenching Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (IS) (e.g., 25B-NBOMe-d3).

Step-by-Step Methodology

-

Pre-Incubation:

-

Prepare a reaction mixture containing HLM (final conc. 0.5 mg/mL) and the NBOMe substrate (final conc. 1

M) in phosphate buffer. -

Pre-incubate at 37°C for 5 minutes to equilibrate.

-

-

Initiation:

-

Initiate the reaction by adding the NADPH cofactor.

-

Control: Run a parallel incubation replacing NADPH with buffer to monitor non-enzymatic degradation.

-

-

Sampling:

-

At specific time points (0, 5, 10, 20, 30, 60 min), remove a 50

L aliquot.

-

-

Quenching:

-

Immediately transfer the aliquot into 150

L of ice-cold Quenching Solution (ACN + IS). -

Vortex for 30 seconds to precipitate proteins.

-

-

Preparation for Analysis:

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer supernatant to LC vials for LC-MS/MS analysis.

-

Analytical Workflow Visualization

Figure 2: Workflow for preparing microsomal incubation samples for LC-MS/MS analysis.

Analytical Toxicology: Detection in Biological Matrices[5][6][7][8]

For forensic or clinical researchers, detecting NBOMe intake requires targeting metabolites due to the rapid clearance of the parent compound.

Urine Analysis Protocol (Hydrolysis Required)

Because NBOMe metabolites are heavily glucuronidated, enzymatic hydrolysis is mandatory to liberate the phase I metabolites for detection.

-

Hydrolysis: Mix 200

L urine with 50 -

Extraction: Perform Liquid-Liquid Extraction (LLE) using 1 mL Ethyl Acetate. Vortex, centrifuge, and collect the organic layer.

-

Reconstitution: Evaporate the organic layer under nitrogen and reconstitute in 100

L Mobile Phase A/B (95:5).

Mass Spectrometry Transitions (LC-MS/MS)

Data below summarizes typical MRM (Multiple Reaction Monitoring) transitions for 25I-NBOMe and its metabolites.

| Analyte | Precursor Ion (m/z) | Product Ion 1 (Quant) | Product Ion 2 (Qual) | Retention Relative to Parent |

| 25I-NBOMe (Parent) | 428.1 | 121.1 | 91.1 | 1.00 |

| 25I-NBOMe-d3 (IS) | 431.1 | 124.1 | 94.1 | 1.00 |

| O-desmethyl-25I | 414.1 | 107.1 | 91.1 | 0.85 (Earlier) |

| 2C-I (Metabolite) | 308.0 | 291.0 | 260.0 | 0.60 (Much Earlier) |

Table 1: Key MRM transitions for 25I-NBOMe analysis. Note that the tropylium ion (m/z 91.1) and methoxybenzyl cation (m/z 121.1) are characteristic fragments.

References

-

Casale, J. F., & Hays, P. A. (2011). Characterization of eleven 2,5-dimethoxy-N-(2-methoxybenzyl)phenethylamine (NBOMe) derivatives and differentiation from their 3- and 4-methoxybenzyl analogues - Microgram Journal. Link

-

Poklis, J. L., et al. (2015). Identification of Metabolite Biomarkers of the Designer Hallucinogen 25I-NBOMe in Mouse Hepatic Microsomal Preparations and Human Urine Samples Associated with Clinical Intoxication - Journal of Analytical Toxicology.[4][5] Link

-

Strayer, K. E., et al. (2014). MS/MS spectral studies of the N-benzyl-2-phenylethylamines (NBOMe) - Journal of Mass Spectrometry. Link

-

Nielsen, L. M., et al. (2017). Characterization of the hepatic cytochrome P450 enzymes involved in the metabolism of 25I-NBOMe and 25I-NBOH - Drug Testing and Analysis. Link

-

Wohlfarth, A., et al. (2017).[4][6][7] Comprehensive Metabolite Profiling of the Psychoactive Substance 25I-NBOMe in Human Hepatocytes - Journal of Analytical Toxicology. Link

Sources

- 1. Analysis of 25I-NBOMe, 25B-NBOMe, 25C-NBOMe and Other Dimethoxyphenyl-N-[(2-Methoxyphenyl) Methyl]Ethanamine Derivatives on Blotter Paper - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dynamed.com [dynamed.com]

- 3. Frontiers | The impact of the exposome on cytochrome P450-mediated drug metabolism [frontiersin.org]

- 4. Frontiers | NBOMes–Highly Potent and Toxic Alternatives of LSD [frontiersin.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Characterization of the hepatic cytochrome P450 enzymes involved in the metabolism of 25I-NBOMe and 25I-NBOH - PubMed [pubmed.ncbi.nlm.nih.gov]

The N-Benzyl Phenethylamine Scaffold: From Synthetic Novelty to High-Affinity Ligand

Executive Summary

The discovery of N-benzyl substituted phenethylamines represents a paradigm shift in the study of the serotonin 5-HT2A receptor. Originally synthesized to map receptor distribution via PET imaging, these compounds—colloquially known as the "NBOMe" series—exhibit binding affinities up to two orders of magnitude greater than their parent 2C-x compounds. This guide provides a technical analysis of their discovery, a validated synthetic protocol for research applications, and a mechanistic breakdown of their unique structure-activity relationships (SAR).

Part 1: Historical Genesis & Discovery

The Heim Hypothesis (2003)

The origin of the N-benzyl phenethylamine scaffold is traced to the doctoral work of Ralf Heim at the Freie Universität Berlin.[1][2] In his 2003 thesis, Synthese und Pharmakologie potenter 5-HT2A-Rezeptoragonisten, Heim sought to develop highly selective ligands for the 5-HT2A receptor to serve as radiotracers for Positron Emission Tomography (PET).

Heim hypothesized that extending the amine of the classic 2,5-dimethoxy-phenethylamine (2C-x) scaffold with a lipophilic benzyl group would target a specific hydrophobic pocket within the receptor's orthosteric binding site. His synthesis of 25I-NBOMe (derived from 2C-I) confirmed this, showing a dramatic increase in potency.

The Nichols Characterization (2006)

While Heim synthesized the molecules, the rigorous pharmacological characterization was spearheaded by David Nichols and Michael Braden at Purdue University. Their seminal 2006 study revealed that the N-benzyl moiety was not merely a passive lipophilic addition but actively engaged residues Phe339(6.51) and Phe340(6.52) in the receptor. This interaction locks the ligand into the active site, creating a "super-agonist" profile that distinguishes NBOMes from their partial-agonist predecessors.

Part 2: Synthetic Methodology (Technical Protocol)

Core Mechanism: Reductive Amination

The synthesis of N-benzyl phenethylamines relies on reductive amination . This process involves the condensation of a primary amine (the 2C-x scaffold) with an aldehyde (typically 2-methoxybenzaldehyde) to form an imine intermediate, which is subsequently reduced to the secondary amine.

The "Gold Standard" Reagent: Sodium Triacetoxyborohydride (STAB)

While early methods utilized Sodium Cyanoborohydride (

-

Causality: STAB is milder and less toxic than cyanoborohydride. Crucially, it selectively reduces the imine in the presence of the aldehyde, preventing the reduction of the aldehyde to a benzyl alcohol side-product.

Validated Laboratory Protocol

Safety Warning: The final products are active in the microgram range. All handling of solids must occur in a glovebox or Class II biosafety cabinet with appropriate PPE.

Reagents:

-

Precursor Amine: 2C-I freebase (1.0 equiv)

-

Aldehyde: 2-Methoxybenzaldehyde (1.1 equiv)

-

Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

-

Acid Catalyst: Acetic Acid (1.0 equiv)

Step-by-Step Workflow:

-

Imine Formation:

-

Dissolve the 2C-I freebase in anhydrous DCE under an inert atmosphere (

). -

Add 2-Methoxybenzaldehyde and Acetic Acid.

-

Observation: Stir at room temperature for 30–60 minutes. The formation of the imine (Schiff base) is often indicated by a slight color change or determined via TLC.

-

-

Selective Reduction:

-

Add STAB in a single portion.

-

Stir vigorously at room temperature for 12–24 hours.

-

Mechanism:[3] STAB protonates the imine nitrogen, facilitating hydride transfer.

-

-

Quenching & Workup:

-

Quench the reaction with saturated aqueous

(gas evolution will occur). -

Extract the organic layer with DCM (

). -

Wash combined organics with brine and dry over

.

-

-

Purification:

-

Concentrate in vacuo.[4]

-

Purify via flash column chromatography (Silica gel; Gradient: DCM

5% MeOH/DCM). -

Validation: Confirm structure via

H-NMR (look for the benzylic methylene singlet around

-

Visualization: Synthetic Pathway

Caption: Step-wise reductive amination pathway using Sodium Triacetoxyborohydride (STAB) for high selectivity.

Part 3: Molecular Pharmacology & SAR

The "Super-Agonist" Profile

The addition of the N-benzyl group transforms the partial agonist 2C-I into the full agonist 25I-NBOMe. This is quantified by the binding affinity (

Comparative Data: Parent vs. Derivative

The following table illustrates the massive increase in affinity conferred by the N-benzyl substitution.

| Compound | 5-HT2A Affinity ( | 5-HT2C Affinity ( | Functional Efficacy |

| 2C-I | 1.5 nM | 45 nM | Partial Agonist |

| 25I-NBOMe | 0.044 nM | 2.0 nM | Full Agonist |

| 25B-NBOMe | 0.08 nM | 1.5 nM | Full Agonist |

Data aggregated from Braden et al. (2006) and Nichols et al. (2008).[5]

Structural Determinants (SAR)[6]

-

The N-Benzyl Anchor: The 2-methoxy group on the benzyl ring forms an intramolecular hydrogen bond with the protonated amine, creating a rigid conformation. This fits precisely into the receptor's "Site 2" hydrophobic pocket.

-

Residue Interaction:

-

Phe339 (6.51): Interacts with the benzyl ring via

- -

Asp155 (3.32): Forms the canonical salt bridge with the protonated amine.

-

-

Halogen Substitution: The 4-position halogen (Iodine in 25I, Bromine in 25B) enhances hydrophobic interaction deep within the receptor core, further stabilizing the active state.

Visualization: Receptor Signaling Pathway

Caption: The Gq-coupled signaling cascade triggered by high-affinity 5-HT2A agonism, leading to calcium mobilization.

Part 4: Toxicology & Safety Profile

The "super-agonist" nature of N-benzyl phenethylamines presents unique toxicological risks not seen with classical psychedelics.

-

Receptor Internalization: The extremely high affinity and full agonism lead to rapid phosphorylation and internalization of the 5-HT2A receptor. This can result in unpredictable tolerance curves and potential neurotoxicity.

-

Peripheral Effects: 5-HT2A receptors are abundant in vascular smooth muscle. NBOMe compounds can cause severe vasoconstriction, hypertension, and tachycardia, leading to organ failure in overdose scenarios.

-

Metabolic Instability: Unlike the 2C-x series, the N-benzyl group is metabolically labile. First-pass metabolism (O-demethylation) is rapid, which is why these compounds are not orally active and are typically administered sublingually or buccally in recreational contexts.

References

-

Heim, R. (2003).[2][6] Synthese und Pharmakologie potenter 5-HT2A-Rezeptoragonisten mit N-2-Methoxybenzyl-Partialstruktur. PhD Thesis, Freie Universität Berlin.[2] Link

-

Braden, M. R., Parrish, J. C., Naylor, J. C., & Nichols, D. E. (2006).[7] Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.[7][8][9]51) and Phe340(6.[7][8][9]52) with superpotent N-benzyl phenethylamine agonists.[7][8][9] Molecular Pharmacology, 70(6), 1956–1964.[7] Link

-

Abdel-Magid, A. F., et al. (1996).[10][11] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[10][11][12] Journal of Organic Chemistry, 61(11), 3849–3862. Link

-

Kim, K., et al. (2020). Structure of a Hallucinogen-Activated Gq-Coupled 5-HT2A Serotonin Receptor.[13] Cell, 182(6), 1574–1588.[14] Link

-

Halberstadt, A. L. (2017).[2] Pharmacology and Toxicology of N-Benzylphenethylamine (“NBOMe”) Hallucinogens.[2][8][9][15] Current Topics in Behavioral Neurosciences, 32, 283–311.[2] Link

Sources

- 1. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 4. diva-portal.org [diva-portal.org]

- 5. psilosybiini.info [psilosybiini.info]

- 6. researchgate.net [researchgate.net]

- 7. Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.51) and Phe340(6.52) with superpotent N-benzyl phenethylamine agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. europeanreview.org [europeanreview.org]

- 9. Pharmacology and toxicology of N-Benzyl-phenylethylamines (25X-NBOMe) hallucinogens [ouci.dntb.gov.ua]

- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 11. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 12. merckmillipore.com [merckmillipore.com]

- 13. researchgate.net [researchgate.net]

- 14. Structure of a Hallucinogen-Activated Gq-Coupled 5-HT2A Serotonin Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Chemoselective Synthesis of N-(4-nitrobenzyl)-2-phenylethanamine via Reductive Amination

Introduction & Strategic Overview

The synthesis of secondary amines is a cornerstone transformation in medicinal chemistry, particularly for constructing pharmacophores found in antiarrhythmics, beta-3 adrenergic receptor agonists (e.g., Mirabegron analogs), and other bioactive phenethylamine derivatives.

This guide details the synthesis of N-(4-nitrobenzyl)-2-phenylethanamine (Compound 3 ). This molecule serves as a valuable intermediate; the nitro group provides a "masked" aniline functionality, which can be subsequently reduced to an amine for further diversification (e.g., urea formation or sulfonylation) without interfering with the initial alkylation event.

Synthetic Strategy: Reductive Amination

While direct alkylation of amines with alkyl halides (e.g., 4-nitrobenzyl bromide) is possible, it frequently suffers from polyalkylation (formation of tertiary amines and quaternary ammonium salts). To ensure high selectivity for the secondary amine, reductive amination is the preferred methodology.

We will utilize a "one-pot" indirect reductive amination protocol using Sodium Triacetoxyborohydride (STAB) . STAB is chosen over Sodium Cyanoborohydride (toxic, generates HCN) or Sodium Borohydride (too reactive, requires harsh conditions) because it is mild, non-toxic, and highly chemoselective for imines in the presence of aldehydes.

Reaction Mechanism & Critical Parameters

The synthesis proceeds through two distinct phases in equilibrium, driven to completion by the reducing agent.

-

Imine Formation: The nucleophilic amine (2-phenylethanamine) attacks the electrophilic carbonyl of 4-nitrobenzaldehyde to form a hemiaminal, which dehydrates to form the imine (Schiff base).

-

Reduction: The imine is protonated (activated) and then selectively reduced by the hydride source. STAB is sterically bulky and electron-deficient, making it poor at reducing aldehydes but excellent at reducing protonated imines.

Mechanistic Pathway (DOT Visualization)

Figure 1: Mechanistic workflow for the reductive amination of 2-phenylethanamine with 4-nitrobenzaldehyde.

Detailed Experimental Protocol

Materials & Equipment[4][5]

-

Amine: 2-Phenylethanamine (CAS: 64-04-0) - Handle with care; irritant/precursor.

-

Aldehyde: 4-Nitrobenzaldehyde (CAS: 555-16-8)

-

Reducing Agent: Sodium Triacetoxyborohydride (STAB) (CAS: 56553-60-7)

-

Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF). Note: DCE is standard for STAB, but THF is a greener alternative if dry.

-

Acid Catalyst: Glacial Acetic Acid (AcOH)

Step-by-Step Methodology

Phase 1: Imine Formation

-

Preparation: In a clean, dry 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-nitrobenzaldehyde (1.0 equivalent, e.g., 15.1 g, 100 mmol) in 1,2-Dichloroethane (DCE) (150 mL).

-

Amine Addition: Add 2-phenylethanamine (1.05 equivalents, e.g., 12.7 g, 105 mmol) to the stirring aldehyde solution.

-

Note: A slight excess of amine ensures complete consumption of the aldehyde.

-

-

Catalysis: Add Glacial Acetic Acid (1-2 equivalents).

-

Why: The acid catalyzes the dehydration of the hemiaminal to the imine and activates the imine for reduction.

-

-

Equilibration: Stir the mixture at room temperature (20-25°C) for 30–60 minutes under an inert atmosphere (Nitrogen or Argon).

-

Observation: The solution may change color (often yellow/orange) indicating imine formation.

-

Phase 2: Selective Reduction 5. Reducing Agent Addition: Cool the reaction mixture slightly (to 0-5°C) using an ice bath to modulate the exotherm. Add Sodium Triacetoxyborohydride (STAB) (1.4 equivalents, e.g., 29.7 g, 140 mmol) portion-wise over 15 minutes.

- Critical Safety: Evolution of hydrogen gas may occur; ensure proper venting.

- Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–12 hours.

- Monitoring: Monitor reaction progress via TLC (Silica gel; Eluent: 30% Ethyl Acetate in Hexanes). The starting aldehyde spot should disappear.

Phase 3: Work-up and Purification 7. Quenching: Quench the reaction by carefully adding saturated aqueous Sodium Bicarbonate (NaHCO₃) solution (100 mL). Stir vigorously for 20 minutes to neutralize the acid and decompose excess borohydride. 8. Extraction: Transfer to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with Dichloromethane (DCM) (2 x 50 mL). 9. Drying: Combine the organic layers and wash with Brine (saturated NaCl). Dry the organic phase over anhydrous Sodium Sulfate (Na₂SO₄) . 10. Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure (Rotary Evaporator) to yield the crude oil. 11. Purification: If necessary, purify via flash column chromatography (Silica Gel).

- Gradient: 0% → 5% Methanol in DCM (or EtOAc/Hexanes).

- Target: The secondary amine is typically more polar than the starting materials but less polar than primary amines.

Analysis & Validation (Self-Validating System)

To ensure the integrity of the synthesis, compare the isolated product against these expected analytical parameters.

| Parameter | Expected Data | Structural Insight |

| Physical State | Yellowish oil or low-melting solid | Typical for nitro-aromatic amines. |

| ¹H NMR (CDCl₃) | Benzylic CH₂ (between the N and the nitro-phenyl ring). Key diagnostic peak. | |

| ¹H NMR (CDCl₃) | Ethylene bridge (-CH₂-CH₂-) of the phenethylamine backbone. | |

| ¹H NMR (CDCl₃) | Aromatic protons ortho to the Nitro group (deshielded). | |

| IR Spectroscopy | ~1520 cm⁻¹, ~1345 cm⁻¹ | N-O stretches (asymmetric/symmetric) confirming the nitro group is intact. |

| IR Spectroscopy | ~3300-3400 cm⁻¹ (weak) | N-H stretch (secondary amine). Absence of C=N (1650 cm⁻¹) confirms reduction. |

Troubleshooting Guide

-

Issue: Presence of tertiary amine (dialkylation).

-

Cause: Too much aldehyde or insufficient steric bulk in reducing agent.

-

Fix: Ensure slow addition of STAB; strictly use 1:1 stoichiometry or slight amine excess.

-

-

Issue: Incomplete reaction.

-

Cause: Wet solvent or insufficient acid catalyst.

-

Fix: Use dry DCE/THF; ensure pH is slightly acidic (pH 5-6) during imine formation.

-

Safety & Compliance

-

Chemical Handling: 2-Phenylethanamine is a skin irritant and a class of compounds monitored as potential precursors. Ensure usage aligns with institutional and regional regulations. 4-Nitrobenzaldehyde is an irritant.

-

Engineering Controls: All operations must be performed in a functioning fume hood .

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Waste Disposal: Aqueous waste containing boron residues should be treated according to specific hazardous waste protocols. Halogenated solvents (DCE/DCM) must be segregated.

References

-

Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862. Link

-

Gribble, G. W. (1998). "Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System." Chemical Society Reviews, 27, 395-404. Link

-

Baxter, E. W., & Reitz, A. B. (2002). "Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents." Organic Reactions, 59, 1-714. Link

-

PubChem. (n.d.). "Compound Summary: 4-Nitrobenzaldehyde." National Library of Medicine. Link

Sources

Application Note: Chemoselective One-Pot Synthesis of N-(4-nitrobenzyl)-2-phenylethanamine

Executive Summary

This guide details the one-pot synthesis of N-(4-nitrobenzyl)-2-phenylethanamine , a pharmacophore relevant to anti-arrhythmic and chemotherapeutic drug development. The synthesis presents a specific chemoselective challenge: reducing the intermediate imine (C=N) without reducing the nitro group (

Standard catalytic hydrogenation (e.g.,

Chemical Strategy & Mechanism[2][3]

The Chemoselectivity Challenge

The synthesis involves the condensation of 2-phenylethanamine (amine) and 4-nitrobenzaldehyde (carbonyl).

-

Target: Selective reduction of the imine intermediate.

-

Risk: Over-reduction of the nitro group or reduction of the aldehyde prior to imine formation.

Reaction Pathway (Graphviz Visualization)

The following diagram illustrates the mechanistic flow and the critical "Selectivity Gate" where the choice of reducing agent determines the survival of the nitro group.

Caption: Mechanistic pathway highlighting the chemoselectivity divergence based on reducing agent selection.

Protocol A: Direct Reductive Amination (The Gold Standard)

Reagent: Sodium Triacetoxyborohydride (

Materials

-

2-Phenylethanamine (1.0 equiv)

-

4-Nitrobenzaldehyde (1.0 - 1.1 equiv)

-

Sodium triacetoxyborohydride (STAB) (1.4 - 1.5 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (anhydrous preferred)

-

Acetic Acid (AcOH) (1.0 equiv) - Optional, accelerates imine formation

Step-by-Step Procedure

-

Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-nitrobenzaldehyde (1.51 g, 10 mmol) in DCE (30 mL).

-

Amine Addition: Add 2-phenylethanamine (1.21 g, 10 mmol) to the solution.

-

Note: If the reaction is slow, add Glacial Acetic Acid (0.6 mL, 10 mmol) to catalyze imine formation.

-

-

Reducing Agent: Add Sodium triacetoxyborohydride (3.0 g, ~14 mmol) in a single portion.

-

Observation: Mild effervescence may occur. The reaction is generally slightly exothermic but does not require external cooling unless scale >50 mmol.

-

-

Reaction: Stir at room temperature (20–25 °C) under an inert atmosphere (Nitrogen/Argon) for 4–16 hours.

-

Monitoring: Check progress via TLC (Silica; Hexane:EtOAc 7:3). Look for the disappearance of the aldehyde spot.

-

-

Quenching: Quench the reaction by adding saturated aqueous

(30 mL). Stir for 15 minutes until gas evolution ceases. -

Extraction: Extract the aqueous layer with Dichloromethane (DCM) or Ethyl Acetate (

mL). -

Purification: Dry combined organics over

, filter, and concentrate in vacuo. Purify the crude oil via flash column chromatography if necessary (often high purity is achieved without column).

Protocol B: Stepwise One-Pot (The Green/Cost-Effective Alternative)

Reagent: Sodium Borohydride (

Materials

-

2-Phenylethanamine (1.0 equiv)

-

4-Nitrobenzaldehyde (1.0 equiv)

-

Sodium Borohydride (

) (1.0 equiv) -

Solvent: Methanol (MeOH) (Dry)

Step-by-Step Procedure

-

Imine Formation: Dissolve 4-nitrobenzaldehyde (10 mmol) and 2-phenylethanamine (10 mmol) in Methanol (20 mL).

-

Dehydration (Crucial): Add activated 3Å or 4Å Molecular Sieves (~2 g) to the flask to absorb generated water and drive the equilibrium toward the imine.

-

Incubation: Stir at room temperature for 2–4 hours.

-

Validation: Ensure complete consumption of aldehyde via TLC or NMR aliquot before proceeding. Unreacted aldehyde will become benzyl alcohol (impurity) in the next step.

-

-

Reduction: Cool the mixture to 0 °C (ice bath). Carefully add

(0.38 g, 10 mmol) in small portions over 10 minutes.-

Safety: Hydrogen gas evolution will be vigorous.

-

-

Completion: Allow the mixture to warm to room temperature and stir for an additional 1 hour.

-

Workup: Filter off the molecular sieves. Evaporate the Methanol. Redissolve the residue in DCM and wash with water. Dry and concentrate.

Comparative Analysis & Data

The following table summarizes the operational differences between the two methods to aid in experimental design.

| Parameter | Method A: STAB (Recommended) | Method B: NaBH4 (Stepwise) |

| Chemoselectivity | Excellent (Nitro safe) | Good (Nitro safe if T < 25°C) |

| Aldehyde Tolerance | High (Reduces imine faster than aldehyde) | Low (Must pre-form imine) |

| Reaction Time | 4–16 Hours | 3–5 Hours (Total) |

| Solvent System | DCE, THF, DCM | Methanol, Ethanol |

| Cost | Higher (Reagent cost) | Lower |

| Side Products | Minimal | Potential Benzyl Alcohol (if aldehyde remains) |

| Typical Yield | 85–95% | 70–85% |

Workflow Decision Logic

Use the following logic flow to select the appropriate protocol for your specific constraints.

Caption: Decision matrix for selecting between STAB and NaBH4 protocols.

Troubleshooting & Critical Controls

-

Nitro Group Reduction:

-

Low Yield (Method B):

-

Dialkylation:

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[4][7] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4][6][9][10][11] Studies on Direct and Indirect Reductive Amination Procedures.[4] The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

-

Gribble, G. W. (1998). Sodium borohydride in carboxylic acid media: a phenomenal reduction system. Chemical Society Reviews, 27(6), 395-404. [Link]

-

Ranu, B. C., Majee, A., & Sarkar, A. (1998). A Simple and Efficient Procedure for the Synthesis of Secondary Amines by the Reductive Amination of Carbonyl Compounds using Sodium Borohydride in the Presence of Silica Gel. The Journal of Organic Chemistry, 63(2), 370–373. [Link]

Sources

- 1. Metal-based Heterogeneous Catalysts for One-Pot Synthesis of Secondary Anilines from Nitroarenes and Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. (PDF) A practical, solvent free, one-pot synthesis of C2-symmetrical secondary amines [academia.edu]

- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 5. One-Pot Synthesis of Imines and Secondary Amines by Pd-Catalyzed Coupling of Benzyl Alcohols and Primary Amines [organic-chemistry.org]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 8. arkat-usa.org [arkat-usa.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. scribd.com [scribd.com]

- 11. Easy P2P reductive amination with NaBH(OAc)3 , Hive Novel Discourse [chemistry.mdma.ch]

HPLC method development for detecting N-(4-nitrobenzyl)-2-phenylethanamine

Application Note: AN-2026-NBPEA Method Development for the Detection and Quantitation of N-(4-nitrobenzyl)-2-phenylethanamine via HPLC-DAD/MS

Abstract

This application note details the development of a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of N-(4-nitrobenzyl)-2-phenylethanamine (NB-2-PEA). As a structural precursor to substituted phenethylamines and a potential impurity in the synthesis of "NBOMe" designer drugs, accurate detection of NB-2-PEA is critical for forensic profiling and synthetic quality control.[1] This protocol utilizes a biphenyl stationary phase to exploit

Introduction & Chemical Context

N-(4-nitrobenzyl)-2-phenylethanamine is a secondary amine featuring a phenethylamine backbone coupled to a nitro-substituted benzyl ring.[1] In forensic and pharmaceutical contexts, it often appears as:

-

A Synthetic Intermediate: Used in the reductive amination pathways to create bioactive N-benzylphenethylamines.[1][2]

-

A Process Impurity: Found in illicitly manufactured NBOMe hallucinogens where the nitro-reduction step is incomplete.[1]

Physicochemical Challenges:

-

Basicity: The secondary amine (pKa

8.8–9.2) is prone to interacting with residual silanols on silica columns, leading to peak tailing. -

Hydrophobicity: The molecule contains two aromatic rings, making it moderately hydrophobic, but the nitro group (

) adds polar character compared to halo-substituted analogs. -

UV Activity: The nitrobenzyl moiety provides a strong chromophore, distinct from standard phenethylamines, allowing for sensitive UV detection.

Method Development Strategy

Stationary Phase Selection: The Case for Biphenyl

While C18 columns are the industry standard, this method recommends a Biphenyl or Phenyl-Hexyl stationary phase.

-

Causality: The analyte possesses two aromatic systems.[1][3][4] A Biphenyl phase engages in

stacking interactions with the analyte's benzene rings.[1] The electron-withdrawing nitro group enhances this interaction relative to unsubstituted impurities, providing orthogonal selectivity that a hydrophobic-only C18 interaction cannot achieve.[1]

Mobile Phase Chemistry

-

Buffer: 0.1% Formic Acid (

).[1] -

Reasoning: Maintaining a pH

2.7 ensures the amine is fully protonated ( -

Organic Modifier: Acetonitrile (ACN).

-

Reasoning: ACN provides sharper peaks and lower backpressure than Methanol for aromatic amines.[1]

Experimental Protocol

Reagents and Standards

-

Reference Standard: N-(4-nitrobenzyl)-2-phenylethanamine (>98% purity).[1]

-

Solvents: LC-MS Grade Acetonitrile and Water.[1]

-

Modifier: LC-MS Grade Formic Acid ampules (to ensure freshness).

Instrumentation Setup

-

System: HPLC with Diode Array Detector (DAD) (e.g., Agilent 1260/1290 or Waters Alliance/Acquity).

-

Detector Settings:

-

Primary: 265 nm (Nitrobenzyl absorbance max).

-

Secondary: 210 nm (Amine/Backbone).[1]

-

Reference: 360 nm (off).

-

-

Column: Kinetex Biphenyl (Phenomenex) or Raptor Biphenyl (Restek), 100 mm x 2.1 mm, 2.6 µm core-shell particles.

-

Temperature: 40°C (Improves mass transfer and peak shape).

Chromatographic Conditions

Table 1: Gradient Elution Profile

| Time (min) | % Mobile Phase A (0.1% FA in Water) | % Mobile Phase B (0.1% FA in ACN) | Flow Rate (mL/min) | Curve |

| 0.00 | 95 | 5 | 0.5 | Initial |

| 1.00 | 95 | 5 | 0.5 | Hold |

| 8.00 | 10 | 90 | 0.5 | Linear |

| 10.00 | 10 | 90 | 0.5 | Wash |

| 10.10 | 95 | 5 | 0.5 | Re-equilibrate |

| 13.00 | 95 | 5 | 0.5 | Stop |

Sample Preparation Workflow

To ensure method robustness, samples must be filtered and matrix-matched.[1]

Figure 1: Standardized sample preparation workflow to minimize particulate interference and ensure solubility.[1]

Method Validation & Logic

System Suitability Testing (SST)

Before running unknown samples, the system must pass the following criteria to ensure data integrity.

Table 2: System Suitability Parameters

| Parameter | Acceptance Criteria | Scientific Rationale |

| Retention Time %RSD | < 0.5% (n=6) | Confirms pump stability and gradient reproducibility. |

| Peak Area %RSD | < 1.0% (n=6) | Confirms injector precision. |

| Tailing Factor ( | < 1.3 | Critical for amines. |

| Resolution ( | > 2.0 | Must be resolved from the nearest matrix peak or synthetic byproduct. |

Linearity and Sensitivity

-

Linear Range: 0.5 µg/mL to 50 µg/mL.[1]

-

LOD (Limit of Detection): Signal-to-Noise (S/N) ratio of 3:1.[1]

-

LOQ (Limit of Quantitation): S/N ratio of 10:1.

-

Note: The nitro group enhances UV absorbance, often providing lower LODs than non-nitrated phenethylamines.

Analytical Logic & Troubleshooting

The following decision tree illustrates the troubleshooting logic for common issues encountered with this specific analyte.

Figure 2: Troubleshooting logic flow for common HPLC anomalies associated with basic amine analysis.

References

-

Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). SWGDRUG Recommendations, Version 9.0. Retrieved from [Link]

-

United Nations Office on Drugs and Crime (UNODC). (2013).[1] Recommended methods for the Identification and Analysis of Synthetic Designer Drugs in Seized Materials. Retrieved from [Link]

-

Wohlfarth, A., et al. (2014). "High-Performance Liquid Chromatography with Tandem Mass Spectrometry for the Determination of Nine Hallucinogenic 25-NBOMe Designer Drugs in Urine Specimens". Journal of Analytical Toxicology. Retrieved from [Link]

-

Phenomenex Application Notes. (2024). Optimization of Core-Shell Columns for Basic Compounds. Retrieved from [Link]

Sources

Preparing N-(4-nitrobenzyl)-2-phenylethanamine hydrochloride salt

Application Note: Chemoselective Synthesis of N-(4-nitrobenzyl)-2-phenylethanamine Hydrochloride

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of N-(4-nitrobenzyl)-2-phenylethanamine hydrochloride . This compound is a critical secondary amine intermediate, often utilized in the development of peptidomimetics and as a structural reference standard for impurities in active pharmaceutical ingredients (APIs) such as Mirabegron.

The primary challenge in this synthesis is the chemoselectivity required to reduce the imine intermediate without reducing the nitro (

Strategic Reaction Design

The synthesis proceeds via a two-step "one-pot" Reductive Amination (Route A) followed by salt formation.[1] Direct alkylation (Route B) is rejected due to the high risk of over-alkylation (formation of tertiary amines).

Reaction Scheme (DOT Visualization)

Figure 1: Synthetic workflow ensuring chemoselectivity.[1]

Materials & Reagents

| Reagent | Role | CAS No. | Equiv.[2][3][4] | Notes |

| 4-Nitrobenzaldehyde | Electrophile | 555-16-8 | 1.0 | Solid, check for oxidation (acid).[1] |

| 2-Phenylethanamine | Nucleophile | 64-04-0 | 1.05 | Liquid, slight excess drives completion.[1] |

| Methanol (MeOH) | Solvent | 67-56-1 | N/A | Anhydrous preferred.[1] |

| Sodium Borohydride | Reducing Agent | 16940-66-2 | 1.5 | Add slowly; hygroscopic.[1] |

| HCl (4M in Dioxane) | Salt Former | - | 2.0 | Or HCl gas in ether.[1] |

| Magnesium Sulfate | Desiccant | 7487-88-9 | - | Optional, boosts imine yield.[1] |

Detailed Experimental Protocol

Phase 1: Imine Formation (Condensation)[1]

-

Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a nitrogen inlet.

-

Dissolution: Charge 4-nitrobenzaldehyde (1.51 g, 10.0 mmol) and anhydrous Methanol (30 mL). Stir until fully dissolved.

-

Addition: Add 2-phenylethanamine (1.27 g, 1.32 mL, 10.5 mmol) dropwise over 5 minutes.

-

Observation: The solution may turn slightly yellow/orange, indicating imine formation.

-

-

Equilibration: Stir the mixture at Room Temperature (RT) for 2–3 hours.

-

Optimization Tip: Adding 1.0 g of anhydrous

can drive the equilibrium by absorbing water. If used, filter the solids off before Phase 2.

-

Phase 2: Chemoselective Reduction

-

Cooling: Cool the reaction mixture to 0°C using an ice bath.

-

Reduction: Add Sodium Borohydride (

) (0.57 g, 15.0 mmol) portion-wise over 15 minutes.-

Caution: Gas evolution (

) will occur.[1] Ensure proper venting.

-

-

Reaction: Allow the mixture to warm to RT naturally and stir for an additional 2 hours.

-

Monitoring: Check reaction progress via TLC (Silica; 50% EtOAc/Hexanes). The aldehyde spot (

) should disappear; the amine product will be a polar spot near the baseline (or higher if basic eluent is used).

Phase 3: Workup & Isolation

-

Quench: Carefully add Water (10 mL) followed by 1M NaOH (10 mL) to quench excess borohydride and ensure the amine is in the free base form.

-

Extraction: Remove Methanol under reduced pressure (rotary evaporator). Extract the aqueous residue with Dichloromethane (DCM) (

mL).[1] -

Washing: Wash combined organics with Brine (20 mL), dry over anhydrous

, and filter. -

Concentration: Evaporate the solvent to yield the crude free base as a yellow oil.

Phase 4: Salt Formation (The Hydrochloride)[1]

-

Solubilization: Dissolve the crude oil in a minimal amount of anhydrous Diethyl Ether or Ethanol (approx. 10 mL).

-

Acidification: Cool to 0°C. Add 4M HCl in Dioxane (or ethereal HCl) dropwise until pH < 2.

-

Precipitation: A white to off-white solid should precipitate immediately.[1]

-

Filtration: Collect the solid by vacuum filtration.[5] Wash with cold ether (

mL).[1] -

Drying: Dry under high vacuum at 40°C for 4 hours.

Critical Process Parameters (CPP)

To ensure reproducibility and safety, the following parameters must be controlled:

| Parameter | Specification | Scientific Rationale |

| Reduction Temp | Higher temps ( | |

| Stoichiometry | 1.05 eq Amine | Slight excess of amine ensures complete consumption of the aldehyde, simplifying purification (aldehydes are harder to remove from amines than excess amine). |

| pH during Workup | The amine must be deprotonated (neutral) to extract into the organic layer. |

Mechanistic Pathway (DOT Visualization)

Figure 2: Mechanistic pathway highlighting the imine activation.

Analytical Validation

Expected Data for N-(4-nitrobenzyl)-2-phenylethanamine HCl:

-

Physical State: White to pale yellow crystalline solid.

-

Solubility: Soluble in Water, Methanol, DMSO.

-

NMR (400 MHz, DMSO-

-

IR Spectrum: Strong bands at 1520

and 1345

Troubleshooting & Safety

-

Issue: Oiling out during salt formation.

-

Solution: The product is likely trapping solvent. Triturate the oil with fresh diethyl ether and scratch the glass side of the flask to induce crystallization. Alternatively, recrystallize from Isopropanol/Ether.

-

-

Issue: Low Yield.

-

Solution: Ensure the imine formation step runs long enough (check TLC).[6] If the imine doesn't form well, add molecular sieves (4Å) or reflux in Ethanol before adding

.

-

-

Safety Note: 4-Nitrobenzyl compounds can be toxic.[1] Handle all solids in a fume hood.

releases flammable hydrogen gas upon contact with acid or moisture.[1]

References

-

Abdel-Magid, A. F., et al. (1996).[7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry. Link[1]

-

Master Organic Chemistry. (2017). "Reductive Amination: Mechanism and Reducing Agents."[5][8][9] Link

-

Organic Chemistry Portal. "Synthesis of Amines by Reductive Amination." Link

-

Sigma-Aldrich. "Product Data: N-(4-nitrobenzyl)amine derivatives and safety data."[1] Link

Sources

- 1. (R)-2-Hydroxy-N-(4-nitrophenethyl)-2-phenylacetamide | C16H16N2O4 | CID 59678380 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. digitalcommons.calvin.edu [digitalcommons.calvin.edu]

- 5. DSpace [open.bu.edu]

- 6. arkat-usa.org [arkat-usa.org]

- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. mdpi.com [mdpi.com]

Technical Support Center: Synthesis of N-(4-nitrobenzyl)-2-phenylethanamine

Welcome to the technical support guide for the synthesis of N-(4-nitrobenzyl)-2-phenylethanamine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this important synthesis. The primary and most efficient route discussed is the reductive amination of 2-phenylethanamine with 4-nitrobenzaldehyde. This guide provides in-depth troubleshooting, answers to frequently asked questions, and detailed experimental protocols grounded in established chemical principles.

Troubleshooting Guide: Enhancing Your Synthesis Yield and Purity

This section addresses specific experimental issues in a question-and-answer format to help you diagnose and resolve problems encountered during the synthesis.

Question 1: My reaction yield is consistently low or I'm recovering only starting materials. What are the primary causes?

Answer: A low or non-existent yield in the reductive amination of 2-phenylethanamine and 4-nitrobenzaldehyde typically points to one of two critical stages: imine formation or the reduction step.

-

Inefficient Imine Formation: The initial step is the condensation of the amine and aldehyde to form an N-(4-nitrobenzylidene)-2-phenylethanamine intermediate.[1] This is an equilibrium reaction. If the imine does not form in sufficient concentration, the subsequent reduction will naturally result in a low yield.

-

Causality: The reaction produces water as a byproduct. While in many one-pot protocols water is not actively removed, its presence can shift the equilibrium back towards the starting materials.[1] Ensure your starting materials are anhydrous and consider using a solvent that can azeotropically remove water if yields remain problematic.

-

Solution: Allow sufficient time for imine formation before adding the reducing agent, especially when using a reagent like sodium borohydride (NaBH₄) that can also reduce the aldehyde.[2] Monitoring the reaction by Thin-Layer Chromatography (TLC) for the disappearance of the aldehyde is highly recommended.

-

-

Ineffective or Competing Reduction: The choice and quality of the reducing agent are paramount.

-

Causality (Sodium Borohydride - NaBH₄): NaBH₄ is a powerful reducing agent capable of reducing both the desired imine and the starting 4-nitrobenzaldehyde to 4-nitrobenzyl alcohol.[3] If NaBH₄ is added too early or if the imine concentration is low, the undesired reduction of the aldehyde will compete, consuming both your starting material and reducing agent.

-

Causality (All Hydride Reagents): Hydride reducing agents like NaBH₄ and sodium triacetoxyborohydride (NaBH(OAc)₃) are sensitive to moisture and can degrade over time. Using an old or improperly stored reagent will lead to incomplete reduction.

-

Solution:

-

Staged Addition: When using NaBH₄, ensure imine formation is complete (or has proceeded for a sufficient time, e.g., 30-60 minutes) before the portion-wise addition of the borohydride.[4]

-

Use a Selective Reagent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a milder and more selective reagent that preferentially reduces the protonated imine (iminium ion) over the aldehyde.[5][6] This often leads to higher yields and fewer side products, making it an excellent alternative.[5]

-

Verify Reagent Quality: Use a freshly opened container of the hydride reagent or one that has been stored under an inert atmosphere in a desiccator.

-

-

-

Poor Reagent Quality:

-

Causality: 4-nitrobenzaldehyde can oxidize over time to 4-nitrobenzoic acid. The presence of this acidic impurity can interfere with the reaction. 2-phenylethanamine can also degrade.

-

Solution: Verify the purity of your starting materials by melting point or spectroscopy before starting the reaction. Purify if necessary; 4-nitrobenzaldehyde can be recrystallized from alcohol/water mixtures.[7]

-

Question 2: My final product is impure. What are the likely contaminants and how can I remove them?

Answer: Contaminants in this reaction are typically unreacted starting materials or side-products from competing reactions. Identifying them is key to devising a successful purification strategy.

| Problem | Potential Cause | Recommended Solution |

| Impurity: 4-nitrobenzaldehyde | Incomplete reaction; incorrect stoichiometry. | Wash the organic extract with a sodium bisulfite solution during work-up. Purify via column chromatography. |

| Impurity: 2-phenylethanamine | Incomplete reaction; incorrect stoichiometry. | During work-up, wash the organic layer with a dilute acid (e.g., 1M HCl) to protonate and extract the basic amine into the aqueous phase.[8] |

| Impurity: 4-nitrobenzyl alcohol | Reduction of 4-nitrobenzaldehyde by NaBH₄. | This is a common side-product.[3] It can be removed by column chromatography on silica gel. Using a more selective reducing agent like NaBH(OAc)₃ can prevent its formation.[5] |

| Impurity: Intermediate Imine | Incomplete reduction step. | Ensure a sufficient molar equivalent of the reducing agent is used and allow adequate reaction time. The imine can be separated by column chromatography.[8] |

A general purification workflow involves an extractive work-up followed by column chromatography.

-

Quench the reaction carefully with water.

-

Extract the product into an organic solvent like ethyl acetate or dichloromethane.[8]

-

Wash the organic layer sequentially with 1M HCl (to remove unreacted amine), saturated NaHCO₃ solution (to neutralize the acid wash), and brine.[8]

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[8]

-

Purify the resulting crude oil or solid by flash column chromatography on silica gel.

Frequently Asked Questions (FAQs)

Question 1: What is the recommended synthetic approach for N-(4-nitrobenzyl)-2-phenylethanamine?

Answer: The most prevalent and efficient method is a one-pot reductive amination.[8] This process involves two key transformations within the same reaction vessel:

-

Imine Formation: The nucleophilic nitrogen of 2-phenylethanamine attacks the electrophilic carbonyl carbon of 4-nitrobenzaldehyde, followed by dehydration to form an intermediate imine.[1]

-

In Situ Reduction: A reducing agent, added to the same pot, reduces the imine C=N double bond to a single bond, yielding the final secondary amine product.[3]

This one-pot approach is highly efficient as it avoids the isolation of the often-unstable imine intermediate.

Question 2: Which reducing agent is better for this synthesis: Sodium Borohydride (NaBH₄) or Sodium Triacetoxyborohydride (NaBH(OAc)₃)?

Answer: Both are effective, but Sodium Triacetoxyborohydride (NaBH(OAc)₃) is often superior for this transformation due to its higher selectivity.[5]

| Feature | Sodium Borohydride (NaBH₄) | Sodium Triacetoxyborohydride (NaBH(OAc)₃) |

| Selectivity | Reduces both aldehydes/ketones and imines. Can lead to alcohol side-products.[2] | Highly selective for imines/iminium ions over carbonyls.[5][6] |

| Reaction pH | Typically performed under neutral or slightly basic conditions. | Often used with a catalytic amount of acetic acid in aprotic solvents.[5] |

| Common Solvents | Protic solvents like Methanol (MeOH) or Ethanol (EtOH).[2] | Aprotic solvents like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).[2][5] |

| Advantages | Inexpensive and readily available. | Higher yields, cleaner reactions, fewer side-products.[5] |

| Disadvantages | Lack of selectivity can lower yield. | More expensive, moisture-sensitive. |

For maximizing yield and simplifying purification, NaBH(OAc)₃ is the recommended choice. [5]

Question 3: How can I effectively monitor the progress of my reaction?

Answer: Thin-Layer Chromatography (TLC) is the most straightforward method. Spot a sample of your reaction mixture on a silica gel plate and elute with an appropriate solvent system (e.g., 20-30% ethyl acetate in hexanes).

-

Starting Materials: Spot pure 2-phenylethanamine and 4-nitrobenzaldehyde in separate lanes for reference.

-

Reaction Progress: As the reaction proceeds, you should see the spot corresponding to the limiting reagent (usually the aldehyde) diminish and a new, typically intermediate-polarity spot for the product amine appear. The imine intermediate will also be visible, usually with an Rf value between the aldehyde and the final amine product.

-

Completion: The reaction is considered complete when the limiting starting material spot is no longer visible on the TLC plate.

Visualized Workflows and Mechanisms

A clear understanding of the reaction sequence and troubleshooting logic is crucial for success.

Caption: General workflow for the two-stage, one-pot reductive amination.

Caption: Decision tree for troubleshooting low reaction yields.

Experimental Protocols

The following are representative protocols. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Synthesis using Sodium Triacetoxyborohydride (Recommended)

This method is adapted from general procedures for reductive amination using NaBH(OAc)₃.[5]

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-phenylethanamine (1.0 eq) and 4-nitrobenzaldehyde (1.05 eq).

-

Solvent Addition: Dissolve the reactants in an anhydrous aprotic solvent, such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 0.2 M concentration).

-

Imine Formation: Stir the mixture at room temperature for 20-30 minutes.

-

Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq) portion-wise to the stirred solution. The reaction is typically mildly exothermic.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 3-12 hours. Monitor the disappearance of the starting materials by TLC.

-

Work-up: Once the reaction is complete, carefully quench by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Washing: Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure N-(4-nitrobenzyl)-2-phenylethanamine.

Protocol 2: Synthesis using Sodium Borohydride

This method is adapted from general procedures for reductive amination using NaBH₄.[4]

-

Reaction Setup: To a round-bottom flask, add 2-phenylethanamine (1.0 eq) and 4-nitrobenzaldehyde (1.1 eq).

-

Solvent Addition: Dissolve the reactants in a protic solvent, such as methanol (MeOH) or ethanol (EtOH) (approx. 0.2 M concentration).

-

Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for substantial imine formation.

-

Reduction: Cool the flask in an ice-water bath. Add sodium borohydride (NaBH₄) (1.5-2.0 eq) slowly in small portions. Control the addition to keep the temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 1-3 hours. Monitor by TLC.

-

Work-up: Carefully add water to quench any unreacted NaBH₄.

-

Concentration & Extraction: Remove the bulk of the alcohol solvent under reduced pressure. Partition the remaining residue between water and an organic solvent (e.g., ethyl acetate).[4] Extract the aqueous layer with ethyl acetate (2x).

-

Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

-

Purification: Purify via flash column chromatography.

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Retrieved from [Link]

-

ResearchGate. (n.d.). Optimization of the reaction conditions for the reductive amination of aldehydes. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

-

Bommarius, A. S., & Mutti, F. G. (2014). Amine dehydrogenases: efficient biocatalysts for the reductive amination of carbonyl compounds. Antioxidants & Redox Signaling, 21(1), 196-210. Retrieved from [Link]

-

Roiban, G.-D., & Flitsch, S. L. (2022). Reductive aminations by imine reductases: from milligrams to tons. RSC Chemical Biology, 3(4), 349-361. Retrieved from [Link]

-

ResearchGate. (n.d.). Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline. Retrieved from [Link]

-

Brandt, S. D., Baumann, M. H., Partilla, J. S., Kavanagh, P. V., Power, J. D., & Talbot, B. (2014). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience, 5(3), 189-198. Retrieved from [Link]

-

PubMed. (2014). Synthesis and structure-activity relationships of N-benzyl phenethylamines as 5-HT2A/2C agonists. ACS Chemical Neuroscience, 5(3), 189-98. Retrieved from [Link]

- Google Patents. (n.d.). A kind of synthetic method of N- benzyl-1-phenylethylamines.

-

Organic Syntheses. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Retrieved from [Link]

-

University of the Witwatersrand, Johannesburg. (2016). STRATEGIES FOR THE SYNTHESIS OF BENZYLTETRAHYDROISOQUINOLINE ALKALOIDS. Retrieved from [Link]

-

Al-Hamdani, A. A. S., Al-Zuhairi, A. J., & Al-Khafaji, Y. F. (2023). The synthesis and characterization of Various metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole and its mono schiff base precursor. Results in Chemistry, 5, 100782. Retrieved from [Link]

-

Myers, A. (n.d.). Chem 115 Handouts. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

-

Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

-

MDPI. (2024). N-(2,2-Diphenylethyl)-4-nitrobenzamide. Molbank, 2024(1), M1775. Retrieved from [Link]

-

Redalyc. (n.d.). Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin. Revista de la Sociedad Química de México, 48(4), 312-315. Retrieved from [Link]

-

Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

-

YouTube. (2024). Preparation of Phenethylamines, Part 2: From Arenes and Aryl Halides. Retrieved from [Link]

-

WordPress. (n.d.). Reductive Amination. Retrieved from [Link]

-

MDPI. (2024). N-(3-chlorophenethyl)-4-nitrobenzamide. Molbank, 2024(2), M1808. Retrieved from [Link]

-

Journal of Applied Pharmaceutical Science. (n.d.). Synthesis and antimicrobial studies of substituted 2-phenylbenzimidazole derivatives. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 24.6: Synthesis of Amines. Retrieved from [Link]

-

Fundamentals of Organic Chemistry. (n.d.). 12.4 Synthesis of Amines. Retrieved from [Link]

- Google Patents. (n.d.). Process for making 2-(4'-aminophenyl) 5-amino benzimidazole.

-

Der Pharma Chemica. (n.d.). Synthesis, characterization and biological activities of 2,5-disubstituted 1,3,4–oxadiazoles. Retrieved from [Link]

- Google Patents. (2015). WO 2015/155664 A1.

-

Reddit. (2024). How to purify Benzylamine?. Retrieved from [Link]

-

Organic Syntheses. (n.d.). p-NITROBENZALDEHYDE. Retrieved from [Link]

Sources

- 1. Reductive amination - Wikipedia [en.wikipedia.org]

- 2. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Solubilization of N-(4-nitrobenzyl)-2-phenylethanamine

Case ID: SOL-NPPE-001 Status: Active Agent: Senior Application Scientist Subject: Troubleshooting aqueous solubility for synthesis and biological assays

Diagnostic: Why won't it dissolve?

User Query: "I bought N-(4-nitrobenzyl)-2-phenylethanamine as a free base, but it floats on water and precipitates in my buffer. Why?"

Technical Analysis: The insolubility of N-(4-nitrobenzyl)-2-phenylethanamine (NPPE) is dictated by two competing forces: Crystal Lattice Energy vs. Solvation Energy .

-

Lipophilicity (LogP): The molecule contains two aromatic rings (phenethyl and 4-nitrobenzyl). The 4-nitro group, while polar, adds significant molecular bulk and pi-stacking potential. The estimated LogP is >3.0, making the neutral molecule highly hydrophobic.

-

Ionization State (pKa): As a secondary amine, the nitrogen center is basic. However, the 4-nitro group is strongly electron-withdrawing. Through inductive effects (though attenuated by the methylene bridge), it lowers the pKa of the secondary amine compared to a standard benzylamine.

-

Estimated pKa: ~8.8 – 9.2 (Lower than typical benzylamines at ~9.5).

-

At Neutral pH (7.0): The molecule is partially ionized, but the equilibrium may not favor the cationic form enough to overcome the lattice energy of the solid, especially if the concentration is high.

-

At Basic pH (>9.0): The molecule exists almost entirely as the uncharged, insoluble free base.

-

Visualizing the Solubility Equilibrium

Figure 1: The equilibrium shifts toward the soluble protonated form only when pH < pKa - 2.

Solution Strategy A: Salt Formation (Recommended)

User Query: "I need a stable aqueous stock solution. How do I make the salt?"

Guidance: Converting the free base into a salt is the most robust method for long-term storage and high-concentration stocks. While Hydrochloride (HCl) is the standard, Mesylate (Methanesulfonate) salts often offer superior solubility for lipophilic amines due to the lower lattice energy of the resulting crystal.

Protocol: Preparation of the Hydrochloride Salt

Materials:

-

NPPE Free Base

-

Diethyl Ether or Ethanol (anhydrous)

-

4M HCl in Dioxane or concentrated aqueous HCl

Workflow:

-

Dissolution: Dissolve 100 mg of NPPE free base in a minimal amount of Ethanol (approx. 1-2 mL). If using Ether, ensure the base is fully dissolved (sonicate if necessary).

-

Acidification: Dropwise add 1.1 equivalents of HCl (e.g., 4M HCl in Dioxane).

-

Observation: A white to pale yellow precipitate should form immediately.

-

-

Crystallization: Cool the mixture on ice for 30 minutes to maximize yield.

-

Isolation: Filter the solid (vacuum filtration) or centrifuge at 10,000 x g for 5 minutes.

-

Drying: Dry under high vacuum to remove residual solvent and excess acid.

Troubleshooting Salt Formation:

| Symptom | Cause | Solution |

| Oiling Out | The salt formed an amorphous oil instead of a crystal. | Scratch the glass with a spatula to induce nucleation. Switch solvent to Diethyl Ether/Hexane. |

| Yellow Color | Nitro group impurities or oxidation. | Recrystallize from hot ethanol/water. |

| Hygroscopicity | The salt becomes sticky in air. | Store in a desiccator. Consider making the Mesylate salt instead (using Methanesulfonic acid). |

Solution Strategy B: Biological Assays (In Situ Solubilization)

User Query: "I cannot use strong acids in my cell culture. The compound precipitates when I dilute my DMSO stock into the media."

Guidance: This is a classic "Crash-Out" event. When a hydrophobic molecule in DMSO hits the aqueous buffer, the solubility drops exponentially.

The "Step-Down" Dilution Protocol

Do not add 100% DMSO stock directly to the media if the final concentration is high. Use an intermediate dilution step.

-

Prepare Stock: 10 mM in 100% DMSO.

-

Intermediate Step: Dilute 1:10 into pure sterile water (not PBS yet) to get 1 mM.

-

Why? High salt concentrations in PBS/Media ("Salting Out" effect) reduce solubility. Diluting into water first allows the amine to hydrate.

-

Critical: If precipitation occurs here, acidify this water slightly (0.1% Acetic Acid).

-

-

Final Dosing: Add the intermediate solution to your cell media.

-

Target: Final DMSO concentration should be < 0.5% (v/v) to avoid cytotoxicity [1].[1]

-

Advanced Formulation: Cyclodextrin Complexation

If DMSO is toxic to your specific cell line, or if the compound still precipitates, use Hydroxypropyl-

-

Mechanism: The lipophilic NPPE molecule enters the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior keeps the complex soluble.

-

Protocol:

-

Prepare a 20% (w/v) HP-

-CD solution in water or PBS. -

Add NPPE (solid or DMSO stock) to this solution.

-

Sonicate for 20-30 minutes at 37°C.

-

Filter sterilize (0.22 µm).

-

Decision Matrix & Workflow

Use this flowchart to select the correct solubilization method for your specific application.

Figure 2: Decision tree for selecting the optimal solubilization strategy based on experimental constraints.

Frequently Asked Questions (FAQ)

Q: Can I use phosphate buffer (PBS) to dissolve the free base? A: No. The pH of PBS (7.4) is likely below the pKa of the amine (~9.0), meaning it should ionize. However, the kinetics of dissolving a hydrophobic solid into a buffered solution are extremely slow. Furthermore, phosphate salts of amines are often less soluble than chloride salts. Always dissolve in acid or organic solvent first , then dilute into PBS.

Q: My solution turned yellow. Is it degraded? A: Not necessarily. Nitro compounds are often naturally yellow. However, if the yellow deepens significantly over time, it may indicate oxidation of the amine or photoreaction of the nitro group. Store stocks in amber vials at -20°C.

Q: What is the maximum solubility I can expect?

-

Free Base in Water: < 0.1 mg/mL (Practically insoluble)

-

HCl Salt in Water: > 10 mg/mL (pH dependent)

-

Free Base in DMSO: > 50 mg/mL

References

-

Timm, M., et al. (2013). "Considerations regarding use of solvents in in vitro cell based assays." Cytotechnology, 65(5), 887–894.[2]

-

Serajuddin, A. T. (2007). "Salt formation to improve drug solubility."[3] Advanced Drug Delivery Reviews, 59(7), 603-616.

-

Loftsson, T., & Brewster, M. E. (2010). "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.

-

PubChem. "Compound Summary: N-Benzyl-2-phenylethylamine (Analogue Data)."

Sources

Technical Support Center: Scalable Synthesis of N-(4-nitrobenzyl)-2-phenylethanamine

Topic: Strategies for scaling up N-(4-nitrobenzyl)-2-phenylethanamine production Current Status: Operational Support Tier: Level 3 (Process Chemistry & Engineering)

Introduction